![molecular formula C18H20N6O4S B2544088 (1-(苯并[d]恶唑-2-基)吡咯烷-2-基)(3-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)氮杂环丁烷-1-基)甲酮 CAS No. 2034201-39-1](/img/structure/B2544088.png)
(1-(苯并[d]恶唑-2-基)吡咯烷-2-基)(3-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)氮杂环丁烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a benzo[d]oxazol-2-yl group, a pyrrolidin-2-yl group, a 4-methyl-4H-1,2,4-triazol-3-yl group, a sulfonyl group, and an azetidin-1-yl group. These groups are known to exhibit various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in pi-pi stacking interactions and hydrogen bonding, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions, while the nitrogen in the triazole and pyrrolidine rings could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase the compound’s stability and rigidity. The compound’s solubility would be influenced by the polar functional groups present .科学研究应用
Antitumor and Anticancer Properties
The compound’s unique structure suggests potential antitumor and anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2). Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Antimicrobial and Antibacterial Activity
Given the presence of both benzoxazole and triazole moieties, this compound may exhibit antimicrobial properties. It could be explored as a potential antibacterial agent against drug-resistant strains. Researchers have synthesized similar derivatives with promising results .
Anti-Inflammatory Effects
Imidazole-containing compounds often display anti-inflammatory activity. This compound’s structure suggests that it might modulate inflammatory pathways. Investigating its impact on inflammatory markers and cytokines could provide valuable insights .
Antioxidant Properties
The benzoxazole ring system has been associated with antioxidant effects. Evaluating the compound’s ability to scavenge free radicals and protect against oxidative stress could be worthwhile .
Ulcerogenic Activity
Although not commonly explored, compounds with similar structural features have been investigated for their ulcerogenic potential. Researchers could assess whether this compound affects gastric mucosa and contributes to ulcer formation .
Antidiabetic and Hypoglycemic Effects
Imidazole derivatives have been studied for their impact on blood glucose levels. Investigating this compound’s potential as an antidiabetic agent or its ability to enhance insulin sensitivity could be valuable .
Other Biological Activities
Beyond the mentioned applications, researchers could explore its effects on allergies, fever, and protozoal infections. Additionally, investigating its interactions with specific enzymes or receptors may reveal novel therapeutic targets.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-22-11-19-21-18(22)29(26,27)12-9-23(10-12)16(25)14-6-4-8-24(14)17-20-13-5-2-3-7-15(13)28-17/h2-3,5,7,11-12,14H,4,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXRGCQAZSAGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。